![molecular formula C20H21BrN4O4S B3934910 3-bromo-4-ethoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3934910.png)
3-bromo-4-ethoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide
Overview
Description
3-bromo-4-ethoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to have a variety of biochemical and physiological effects, which make it a valuable tool for investigating the mechanisms of action of different biological systems. In
Mechanism of Action
The mechanism of action of 3-bromo-4-ethoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide is not fully understood. However, it is known to have an inhibitory effect on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition is thought to be due to the formation of a covalent bond between the compound and the active site of the enzyme.
Biochemical and Physiological Effects
3-bromo-4-ethoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a role in the breakdown of acetylcholine in the nervous system. This inhibition can lead to an increase in acetylcholine levels, which can have a variety of physiological effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-bromo-4-ethoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide in lab experiments is its inhibitory effect on certain enzymes. This makes it a valuable tool for investigating the mechanisms of action of these enzymes and for studying enzyme kinetics and regulation. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to obtain in large quantities, and its use may be restricted due to safety concerns.
Future Directions
There are many potential future directions for research involving 3-bromo-4-ethoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide. One possible direction is to investigate its potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease. Another possible direction is to explore its use as a tool for investigating the mechanisms of action of other enzymes and biological systems. Additionally, further research could be done to optimize the synthesis method for this compound and to develop new analogs with improved properties.
Scientific Research Applications
3-bromo-4-ethoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide has been used in a variety of scientific research applications. One of the main uses of this compound is as a tool for investigating the mechanisms of action of different biological systems. It has been shown to have an inhibitory effect on certain enzymes, which makes it a valuable tool for studying enzyme kinetics and regulation.
properties
IUPAC Name |
3-bromo-4-ethoxy-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN4O4S/c1-2-29-18-8-3-14(13-17(18)21)19(26)22-20(30)24-11-9-23(10-12-24)15-4-6-16(7-5-15)25(27)28/h3-8,13H,2,9-12H2,1H3,(H,22,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYKAVCKGILKFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-ethoxy-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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